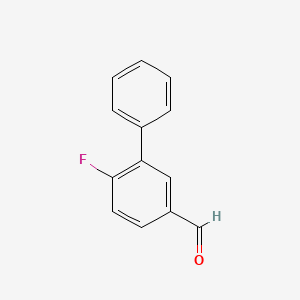

4-Fluoro-3-phenylbenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoro-3-phenylbenzaldehyde is a chemical compound with the CAS Number: 926221-23-0 . It has a molecular weight of 200.21 and its IUPAC name is 6-fluoro[1,1’-biphenyl]-3-carbaldehyde .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9FO/c14-13-7-6-10(9-15)8-12(13)11-4-2-1-3-5-11/h1-9H . This code provides a specific representation of its molecular structure.

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at a temperature between 2-8°C .

Applications De Recherche Scientifique

Chemical Synthesis

4-Fluoro-3-phenylbenzaldehyde and its derivatives are pivotal in chemical synthesis, serving as intermediates for various compounds. One method involves the Sommelet reaction, producing 4-Fluoro-3-phenoxybenzaldehyde with high purity, indicating its utility in precise chemical formulations (Zhao Wenxian, Wang Min-can, & Liu Lantao, 2005). Additionally, its derivatives have been synthesized, showing promise in antioxidant activities, further underscoring its role in the synthesis of bioactive molecules (Ahmed O. H. El Nezhawy et al., 2009).

Radiopharmaceutical Applications

In medical research, specifically radiopharmaceutical development, 4-[18F]fluorobenzaldehyde has been synthesized for clinical applications. Its use as a prosthetic group for amino-oxy functionalized peptide labeling highlights its importance in imaging and diagnostic procedures (Antonio Speranza et al., 2009).

Anticancer Research

The compound's utility extends into cancer research, where fluorinated analogs of combretastatin A-4 have been synthesized using derivatives of this compound. These compounds retain potent cell growth inhibitory properties, demonstrating the compound's potential in developing novel anticancer agents (N. Lawrence et al., 2003).

Advanced Material Development

This compound-based derivatives are also significant in material science. They've been used in synthesizing microporous polyaminal networks for carbon dioxide adsorption. The presence of fluorinated polymers increased surface areas and adjusted pore sizes, illustrating the compound's role in developing advanced materials for environmental applications (Guiyang Li, Biao Zhang, & Zhonggang Wang, 2016).

Pharmaceutical Synthesis

In pharmaceutical synthesis, the compound's derivatives are involved in producing various bioactive molecules, demonstrating its broad application in drug development and synthesis (Sharmistha Das et al., 2008; Su Wei-ke, 2008) (Su Wei-ke, 2008).

Safety and Hazards

The safety information for 4-Fluoro-3-phenylbenzaldehyde indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

Propriétés

IUPAC Name |

4-fluoro-3-phenylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO/c14-13-7-6-10(9-15)8-12(13)11-4-2-1-3-5-11/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPZLUCVTNFQLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B1341067.png)

![3-Thiophen-2-YL-6-(3,4,5-trimethoxy-phenyl)-pyrazolo[1,5-A]pyrimidine](/img/structure/B1341095.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1341097.png)

![3-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1341107.png)

![1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341113.png)

![1-{[2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341114.png)